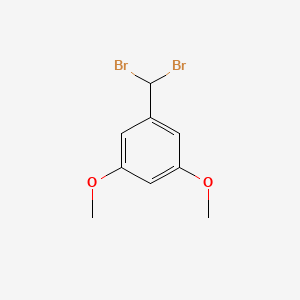

1-(Dibromomethyl)-3,5-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Dibromomethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups at the 3 and 5 positions and a dibromomethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-3,5-dimethoxybenzene can be synthesized through the bromination of 3,5-dimethoxybenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of an intermediate bromomethyl compound, which is further brominated to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibromomethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alcohols (ROH). Reactions are typically carried out in polar solvents like water or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include hydroxymethyl, aminomethyl, or alkoxymethyl derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include methyl or methylene derivatives.

Scientific Research Applications

1-(Dibromomethyl)-3,5-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Dibromomethyl)-3,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The methoxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(Dibromomethyl)-4-methoxy-2-methylbenzene: Similar in structure but with a different substitution pattern on the benzene ring.

1,2-Dibromo-4,5-dimethoxybenzene: Similar in having dibromo and dimethoxy groups but with different positions on the benzene ring.

1-(Bromomethyl)-3,5-dimethoxybenzene: Similar but with only one bromine atom in the bromomethyl group.

Uniqueness: 1-(Dibromomethyl)-3,5-dimethoxybenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of two bromine atoms in the dibromomethyl group enhances its electrophilicity, making it more reactive in substitution and addition reactions compared to similar compounds with fewer bromine atoms.

Biological Activity

1-(Dibromomethyl)-3,5-dimethoxybenzene, also known as 1-(bromomethyl)-3,5-dimethoxybenzene, is a compound of increasing interest due to its biological activities and potential applications in medicinal chemistry. This detailed article explores its synthesis, biological properties, and research findings relevant to its activity.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide. The following steps outline the synthesis process:

- Starting Material : 3,5-Dimethoxybenzyl alcohol is reacted with phosphorus tribromide in dry benzene.

- Reaction Conditions : The mixture is stirred at room temperature for several hours.

- Isolation : The product is extracted using ethyl acetate and purified through recrystallization.

The resulting compound has been characterized using various spectroscopic techniques, including NMR and X-ray diffraction.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Recent research indicates that this compound may act as a dual inhibitor of ribonucleotide reductase (RNR) and tyrosinase. These enzymes are critical in cancer cell proliferation and melanin production, respectively. The findings suggest that the compound could be developed into a novel anticancer agent:

- Molecular Docking Studies : In-silico molecular docking studies have shown favorable binding interactions with RNR and tyrosinase, indicating potential efficacy in inhibiting these targets .

- Cytotoxicity : Preliminary cytotoxicity assays have demonstrated that the compound exhibits significant effects against various cancer cell lines .

Enzyme Inhibition

The halogenated derivatives like this compound have also shown enzyme inhibition properties:

- Tyrosinase Inhibition : The compound has been identified as a potent inhibitor of tyrosinase, which is involved in melanin biosynthesis and is a target for skin whitening agents .

- Ribonucleotide Reductase Inhibition : Inhibition of RNR suggests potential applications in cancer therapy due to its role in DNA synthesis .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Study on Isocoumarins : Research on isocoumarins derived from this compound has shown promising results in terms of anticancer activity and enzyme inhibition .

- In Vivo Studies : Animal model studies are necessary to validate the efficacy and safety profile of the compound for therapeutic use.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Dibromomethyl)-3,5-dimethoxybenzene?

- Methodological Answer : The compound is synthesized via bromination of 3,5-dimethoxybenzyl derivatives. For example, 3,5-dimethoxybenzyl alcohol or chloride can be treated with brominating agents like PBr₃ or HBr in anhydrous dichloromethane at 0–25°C. Purification via flash column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) yields the product. This approach is analogous to methods used for similar brominated aromatic compounds .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Use ¹H/¹³C NMR to identify key signals:

- Dibromomethyl group : Protons resonate at δ 4.5–5.0 ppm (split due to coupling with adjacent Br atoms).

- Methoxy groups : Singlets at δ ~3.7–3.8 ppm (6H, two OCH₃ groups).

- Aromatic protons: Peaks at δ 6.3–6.5 ppm (meta-substituted benzene).

Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br₂). Compare with literature data for analogous brominated dimethoxybenzenes .

Q. What solvents and conditions are optimal for handling this compound during synthesis?

- Methodological Answer : Use anhydrous THF or DCM under nitrogen to prevent hydrolysis of the dibromomethyl group. Reaction temperatures should be maintained below 25°C to avoid thermal decomposition. Post-reaction, purify via silica gel chromatography to remove unreacted brominating agents .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-bromination or ring bromination) be minimized during synthesis?

- Methodological Answer :

- Stoichiometry control : Use 2.0–2.2 equivalents of brominating agent to avoid di-bromination.

- Low-temperature conditions : Keep reactions at 0–5°C to slow down electrophilic aromatic substitution.

- Selective catalysts : Add Lewis acids like FeBr₃ to direct bromination to the benzylic position rather than the aromatic ring.

Monitor reaction progress via TLC and quench excess bromine with Na₂S₂O₃ .

Q. What is the reactivity of the dibromomethyl group in cross-coupling reactions?

- Methodological Answer : The C–Br bonds enable Suzuki-Miyaura or Sonogashira couplings . For example:

- Suzuki : Use Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C.

- Sonogashira : Employ PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), and trimethylamine in THF at 60°C.

These reactions require inert atmospheres and rigorous exclusion of moisture .

Q. How does the steric and electronic environment of the dibromomethyl group influence its stability?

- Methodological Answer :

- Steric effects : The bulky Br atoms increase susceptibility to nucleophilic attack, especially in polar aprotic solvents.

- Electronic effects : The electron-withdrawing Br atoms destabilize the benzylic position, making the compound prone to elimination under basic conditions.

Stability studies via TGA/DSC show decomposition above 150°C. Store at –20°C under argon to prevent degradation .

Q. What are the challenges in characterizing byproducts from incomplete bromination?

- Methodological Answer : Byproducts like mono-brominated or ring-brominated derivatives can be identified using:

Properties

Molecular Formula |

C9H10Br2O2 |

|---|---|

Molecular Weight |

309.98 g/mol |

IUPAC Name |

1-(dibromomethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H10Br2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |

InChI Key |

LLPMFZRHLNOJKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(Br)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.